molecular formula C13H16N2O B13499432 2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one

2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one

Cat. No.: B13499432
M. Wt: 216.28 g/mol
InChI Key: SJRRUSANHUTZMQ-UHFFFAOYSA-N
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Description

2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrazino and benzazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one typically involves the reaction of 2,3-dichloropyrazine with piperidylmethylamine in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide (DMF) at 120°C under a nitrogen atmosphere for 8 hours. After cooling, the mixture is poured into water, and the organic phase is extracted with ethyl acetate. The product is then purified through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazino ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may antagonize the effects of certain neurotransmitters or enzymes, thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one is unique due to its specific ring system and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2,3,6,7,8,12b-hexahydro-1H-pyrazino[2,1-a][2]benzazepin-4-one

InChI

InChI=1S/C13H16N2O/c16-13-9-14-8-12-11-6-2-1-4-10(11)5-3-7-15(12)13/h1-2,4,6,12,14H,3,5,7-9H2

InChI Key

SJRRUSANHUTZMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3CNCC(=O)N3C1

Origin of Product

United States

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